molecular formula C43H58N4O12 B10815355 Rifaldazine-d3

Rifaldazine-d3

Cat. No.: B10815355
M. Wt: 826.0 g/mol
InChI Key: JQXXHWHPUNPDRT-QZKVEULASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifaldazine-d3, also known as Rifampicin-d3, is a labeled semisynthetic antibiotic. It is a chemically modified version of Rifampicin, distinguished by the substitution of three of its hydrogen atoms with deuterium. This isotopic labeling enhances the stability of the molecule, making it particularly valuable in the field of analytical chemistry for its use in precise quantification and tracking studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rifaldazine-d3 involves the incorporation of deuterium into the Rifampicin molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product is subjected to rigorous quality control measures to ensure its isotopic purity and stability .

Chemical Reactions Analysis

Types of Reactions: Rifaldazine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Rifaldazine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Rifaldazine-d3 exerts its effects by inhibiting RNA transcription. It binds to the β subunit of DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA. This inhibition is particularly effective against gram-positive bacteria and Mycobacterium tuberculosis. The presence of deuterium enhances the stability of the molecule, allowing for more precise studies of its mechanism of action .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise analytical studies. This makes it particularly valuable in research applications where accurate quantification and tracking are essential .

Properties

Molecular Formula

C43H58N4O12

Molecular Weight

826.0 g/mol

IUPAC Name

[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20-/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3

InChI Key

JQXXHWHPUNPDRT-QZKVEULASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)/N=C\C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

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